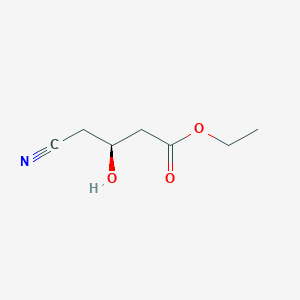
N-oxyde de quinidine
Vue d'ensemble
Description
Quinidine N-oxide is an important organic compound that has been used for a range of scientific research applications. It is a derivative of quinidine, an alkaloid found in cinchona bark, and is a white crystalline solid. It is a potent inhibitor of cytochrome P450 enzymes, and has a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Activité antibactérienne
L’N-oxyde de quinidine, comme d’autres dérivés de la quinone, a été étudié pour ses propriétés antibactériennes. La recherche indique que les dérivés de la quinone présentent une activité significative contre diverses bactéries Gram-positives et Gram-négatives, suggérant un potentiel d’utilisation dans le développement de nouveaux médicaments antibactériens .
Pharmacocinétique
La structure et la pharmacocinétique de l’this compound ont fait l’objet d’études pour comprendre son rôle en tant que métabolite de la quinidine. Des recherches sur sa pharmacocinétique peuvent fournir des informations sur les effets cliniques de la quinidine et de ses métabolites .
Surveillance thérapeutique des médicaments
En matière de surveillance thérapeutique des médicaments, des méthodes analytiques ont été développées pour détecter la quinidine et ses métabolites, y compris l’this compound, dans les fluides biologiques. Cela est crucial pour ajuster les dosages et comprendre le métabolisme du médicament chez les patients .
Sciences de l’environnement
Les dérivés de l’this compound ont été étudiés pour leurs propriétés antimicrobiennes contre les bactéries pathogènes humaines, ce qui est important pour la santé et la sécurité environnementales. Cela comprend l’étude de leurs concentrations minimales inhibitrices contre des souches bactériennes courantes .
Biochimie
Le rôle de l’this compound en biochimie, en particulier son interaction avec les enzymes du cytochrome P450, a été étudié. Comprendre ces interactions est important pour la conception de médicaments et la prédiction du métabolisme des médicaments .
Recherche médicale
L’this compound est également intéressant dans la recherche médicale, en particulier dans les études liées à son composé parent, la quinidine. Son identification et sa caractérisation peuvent conduire à une meilleure compréhension des effets thérapeutiques et des effets secondaires de la quinidine .
Mécanisme D'action
Mode of Action
Quinidine N-oxide, similar to its parent compound Quinidine, interacts with its targets by blocking these channels . This blocking action decreases the phase zero of rapid depolarization of the action potential . It also reduces the repolarizing potassium currents, the inward rectifier potassium current, and the transient outward potassium current, as well as the L-type calcium current .
Biochemical Pathways
The primary biochemical pathway affected by Quinidine N-oxide is the cardiac action potential pathway. By blocking sodium and potassium channels, it prolongs the cellular action potential, thereby affecting the electrical conduction system of the heart . This can lead to a change in heart rhythm, particularly in the atria .
Pharmacokinetics
Quinidine N-oxide is a product of the metabolism of Quinidine, which undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in Quinidine N-oxide formation .
Result of Action
The result of Quinidine N-oxide’s action is a prolongation of the cardiac action potential, which can lead to a change in heart rhythm . This can have therapeutic effects in conditions such as atrial fibrillation and flutter, and ventricular arrhythmias .
Analyse Biochimique
Biochemical Properties
Quinidine N-oxide is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions are biomarkers for cytochrome P-450 (CYP)3A4 activity in human liver microsome preparations
Cellular Effects
It is known that the effects of quinidine, the parent compound, cannot be explained by the presence of unchanged drug alone . This suggests that metabolites like Quinidine N-oxide may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known to be involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions suggest that Quinidine N-oxide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Quinidine N-oxide is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine These reactions suggest that Quinidine N-oxide may be involved in specific metabolic pathways, interacting with certain enzymes or cofactors
Propriétés
IUPAC Name |
(S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIZKMXQMCCAA-ROCUERRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70116-00-6 | |
| Record name | Quinidine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070116006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RV6T22HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)
![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)


